4-(tert-Butyl)-2-(chloromethyl)nicotinonitrile
Description
4-(tert-Butyl)-2-(chloromethyl)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine ring substituted with a tert-butyl group at the 4-position and a chloromethyl group at the 2-position. This structure combines lipophilicity (from the tert-butyl group) and reactivity (from the chloromethyl group), making it valuable in medicinal chemistry and synthetic intermediates.
Properties
IUPAC Name |
4-tert-butyl-2-(chloromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-11(2,3)9-4-5-14-10(6-12)8(9)7-13/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNNGWOSJBLRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=NC=C1)CCl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-(chloromethyl)nicotinonitrile typically involves the chloromethylation of a nicotinonitrile derivative. One common method includes the reaction of 4-tert-butyl-2-methylpyridine with formaldehyde and hydrochloric acid to introduce the chloromethyl group. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize microreactor systems to control reaction conditions precisely, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-2-(chloromethyl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted derivatives such as amines or azides.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of primary amines from the nitrile group.
Scientific Research Applications
4-(tert-Butyl)-2-(chloromethyl)nicotinonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structure.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-2-(chloromethyl)nicotinonitrile involves its reactivity towards various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for the formation of a wide range of derivatives. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Comparisons:
Analysis:
- The chloromethyl group serves as a reactive handle for further functionalization (e.g., nucleophilic substitution), as seen in , where similar groups enable coupling with aromatic carbonyl derivatives.
- Melting points vary significantly with substituents: polar groups (e.g., sulfonyl in 1f) increase crystallinity, while bulky tert-butyl groups may disrupt packing .
Biological Activity
4-(tert-Butyl)-2-(chloromethyl)nicotinonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of nicotinonitrile with a tert-butyl group and a chloromethyl group at specific positions. The presence of these functional groups may influence its pharmacological properties, including lipophilicity and reactivity.
Biological Activity Overview
The biological activity of this compound can be categorized into various effects on cellular systems, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
- Cytotoxicity : Assessments have indicated varying degrees of cytotoxicity in different cell lines, suggesting a need for further investigation into its safety profile.
- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes, which could be relevant in therapeutic contexts.
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, research indicates potential interactions with:
- Cellular Receptors : Binding to specific receptors could mediate its effects on cellular signaling pathways.
- Enzymatic Pathways : Inhibition of enzymes involved in critical metabolic processes may contribute to its observed biological activities.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Properties
A study conducted on the antimicrobial efficacy of several nicotinonitrile derivatives, including this compound, demonstrated significant activity against Staphylococcus aureus. The compound showed an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics, indicating its potential as a lead compound for further development.
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were performed on various human cancer cell lines (e.g., HeLa, MCF-7). Results indicated that this compound exhibited selective cytotoxicity with IC50 values ranging from 15 to 30 µM. These findings suggest that the compound may possess anticancer properties worthy of further exploration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
